(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione
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Overview
Description
The compound (1’S,3’R,3aS,7R,7’R,8aS,9’S,10’S)-12’-acetyl-10’-hydroxy-7,9’-dimethyl-4’-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13’-6-oxatricyclo[84003,7]tetradec-11-ene]-2,5’-dione is a complex organic molecule with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a series of cyclization reactions.
Introduction of functional groups: Various functional groups such as acetyl, hydroxy, and methylidene are introduced through selective reactions.
Final assembly: The final structure is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules in interesting ways, making it a candidate for drug discovery.
Medicine: It may have potential as a therapeutic agent, depending on its biological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it may bind to a specific enzyme or receptor, altering its activity. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,6S,7R)-3,6,8,8-Tetramethyloctahydro-1H-3a,7-methanoazulen-6-ol
- (3R,3aR,7S,8aS)-3,6,8,8-Tetramethyl-4,7,8,8a-tetrahydro-1H-3a,7-methanoazulen-2 (3H)-one
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure and the specific arrangement of functional groups. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H36O7 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione |
InChI |
InChI=1S/C30H36O7/c1-15-10-26-23(9-8-20(15)7-6-17(3)31)29(28(34)37-26)13-21-12-22-18(4)27(33)36-25(22)11-16(2)30(21,35)14-24(29)19(5)32/h6-8,14-16,21-23,25-26,35H,4,9-13H2,1-3,5H3/b7-6+/t15-,16+,21+,22-,23-,25-,26+,29?,30+/m1/s1 |
InChI Key |
TYQLALYCGAKSBE-IYFJPWNJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](CC=C1/C=C/C(=O)C)C3(C[C@@H]4C[C@H]5[C@@H](C[C@@H]([C@]4(C=C3C(=O)C)O)C)OC(=O)C5=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C3(CC4CC5C(CC(C4(C=C3C(=O)C)O)C)OC(=O)C5=C)C(=O)O2 |
Origin of Product |
United States |
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